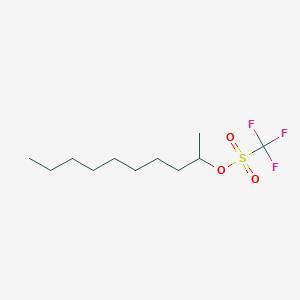
4-(Cyclopent-3-en-1-yl)butanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclopent-3-en-1-yl)butanoic acid is an organic compound with the molecular formula C9H14O2 It is characterized by a cyclopentene ring attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopent-3-en-1-yl)butanoic acid typically involves the reaction of cyclopentene with butanoic acid derivatives under specific conditions. One common method is the catalytic hydrogenation of cyclopentene followed by the addition of butanoic acid. The reaction conditions often include the use of a palladium catalyst and hydrogen gas at elevated temperatures and pressures.
Industrial Production Methods
Industrial production of 4-(Cyclopent-3-en-1-yl)butanoic acid may involve large-scale catalytic processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
化学反応の分析
Types of Reactions
4-(Cyclopent-3-en-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Production of cyclopentanol derivatives.
Substitution: Formation of substituted cyclopentene derivatives.
科学的研究の応用
4-(Cyclopent-3-en-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(Cyclopent-3-en-1-yl)butanoic acid involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
Cyclopentane carboxylic acid: Similar structure but lacks the double bond in the cyclopentene ring.
Cyclopentene acetic acid: Similar structure with a different side chain.
Cyclopentanol: Similar structure but with an alcohol group instead of a carboxylic acid.
Uniqueness
4-(Cyclopent-3-en-1-yl)butanoic acid is unique due to the presence of both a cyclopentene ring and a butanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C9H14O2 |
|---|---|
分子量 |
154.21 g/mol |
IUPAC名 |
4-cyclopent-3-en-1-ylbutanoic acid |
InChI |
InChI=1S/C9H14O2/c10-9(11)7-3-6-8-4-1-2-5-8/h1-2,8H,3-7H2,(H,10,11) |
InChIキー |
FPWWLIXSQLFWBG-UHFFFAOYSA-N |
正規SMILES |
C1C=CCC1CCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


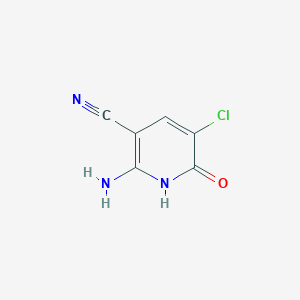
![4-Chloro-1,3,6-trimethyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B15231755.png)

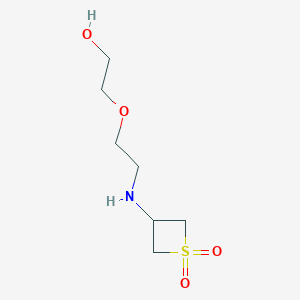
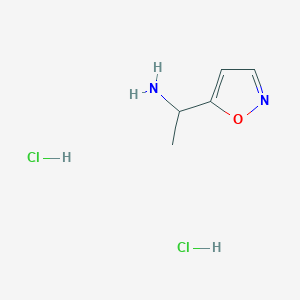
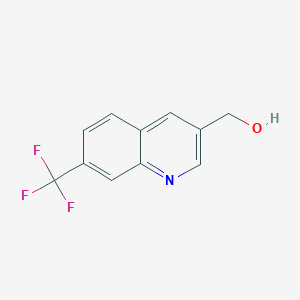
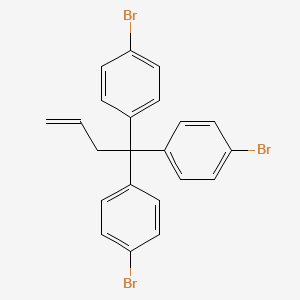
![2-(p-Tolyl)-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B15231787.png)
![6-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15231794.png)


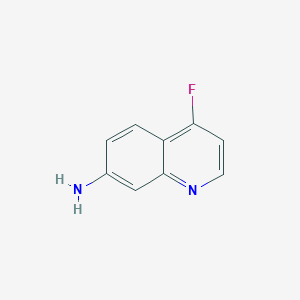
![benzyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B15231840.png)
